Cas no 5065-01-0 (5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one)

5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavone derivative characterized by its methoxy-substituted aromatic structure. This compound exhibits notable stability and solubility in organic solvents, making it suitable for research applications in medicinal chemistry and pharmacology. Its structural framework is of interest due to potential bioactivity, including interactions with enzymatic pathways and receptor binding studies. The presence of methoxy groups enhances its lipophilicity, which may influence pharmacokinetic properties. This chromenone derivative serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, offering researchers a versatile scaffold for further functionalization. Its well-defined crystalline form ensures consistent purity for analytical and experimental use.
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one structure
5065-01-0 structure
Product name:5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
CAS No:5065-01-0
MF:C18H16O5
MW:312.316645622253
CID:6191567
PubChem ID:16450316

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
    • ISOGENISTEIN TRIMETHYL ETHER
    • VU0606050-1
    • 5065-01-0
    • CCG-231668
    • 5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one
    • F3228-0188
    • AKOS002255255
    • Inchi: 1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3
    • InChI Key: YOYXYUPUMLMWOR-UHFFFAOYSA-N
    • SMILES: O1C=C(C2C=CC=CC=2OC)C(C2C(=CC(=CC1=2)OC)OC)=O

Computed Properties

  • Exact Mass: 312.09977361g/mol
  • Monoisotopic Mass: 312.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54Ų

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3228-0188-10μmol
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3228-0188-3mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3228-0188-20μmol
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3228-0188-20mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3228-0188-1mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3228-0188-10mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3228-0188-4mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3228-0188-5μmol
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3228-0188-2mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3228-0188-25mg
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
5065-01-0 90%+
25mg
$109.0 2023-04-26

Additional information on 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One (CAS No. 5065-01-0)

5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One, also known by its CAS number 5065-01-0, is a highly studied organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. The molecule is characterized by its unique structure, which includes a chromenone ring system substituted with methoxy groups at positions 5 and 7, as well as a 2-methoxyphenyl group at position 3. These substituents contribute to the compound's distinct chemical properties and biological activities.

The synthesis of 5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One has been extensively explored in recent years. Researchers have developed various methods to optimize its production, including one-pot synthesis strategies and microwave-assisted reactions. These advancements have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale applications. The use of green chemistry principles in its synthesis has also been a focus of recent studies, aligning with global efforts to minimize environmental impact.

One of the most notable aspects of this compound is its biological activity. Studies have shown that 5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One exhibits potent antioxidant and anti-inflammatory properties. These findings have sparked interest in its potential application as a therapeutic agent in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a lead molecule for drug development.

The structural features of 5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One play a crucial role in its biological interactions. The methoxy groups at positions 5 and 7 enhance the compound's stability and solubility, while the 2-methoxyphenyl group at position 3 contributes to its ability to interact with cellular targets. These properties make the compound an ideal candidate for further exploration in medicinal chemistry.

In terms of applications, this compound has found utility in both academic research and industrial settings. It serves as a valuable intermediate in the synthesis of more complex molecules with enhanced bioactivity. Furthermore, its unique properties make it a promising candidate for use in functional foods and cosmetics, where antioxidants and anti-inflammatory agents are highly sought after.

Recent advancements in computational chemistry have also shed light on the molecular mechanisms underlying the biological activity of 5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One. Through molecular docking studies and quantum mechanical calculations, researchers have gained insights into how the compound interacts with key proteins involved in oxidative stress and inflammation. These findings have paved the way for rational drug design strategies aimed at improving the compound's efficacy and selectivity.

In conclusion, 5,7-Dimethoxy-3-(2-Methoxyphenyl)-4H-Chromen-4-One (CAS No. 5065-01-0) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, coupled with its promising biological activities, continues to drive research efforts aimed at unlocking its full potential. As advancements in synthetic methods and computational tools continue to evolve, this compound is poised to play an even more significant role in future scientific discoveries.

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